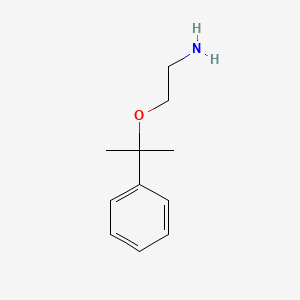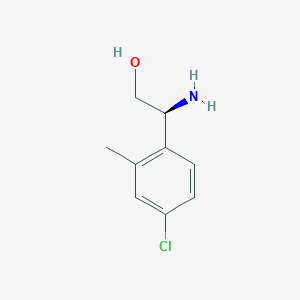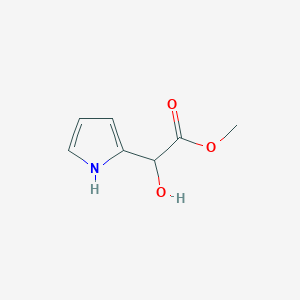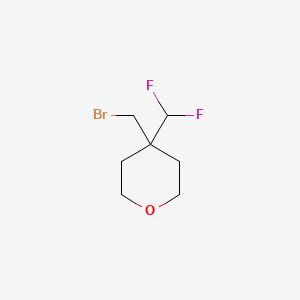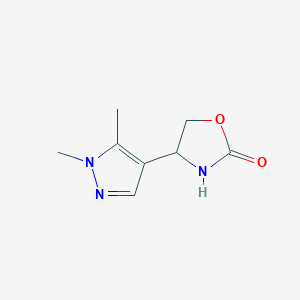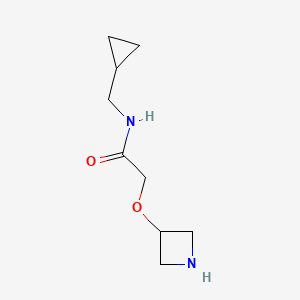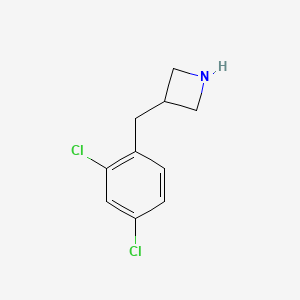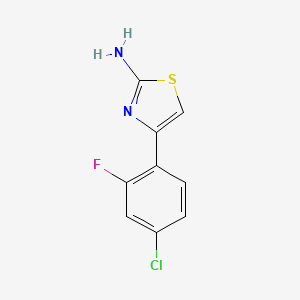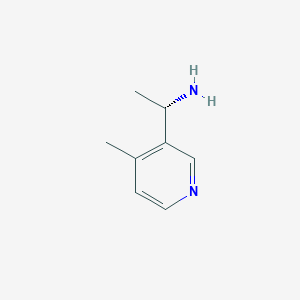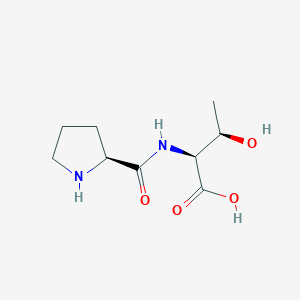
Prolyl-Threonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prolyl-Threonine is a dipeptide composed of the amino acids proline and threonine. It is a small molecule with significant roles in various biological processes. Proline is unique due to its cyclic structure, which imparts rigidity to proteins, while threonine is known for its hydroxyl group, which can participate in hydrogen bonding and phosphorylation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Prolyl-Threonine can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as protecting groups for the amino acids .
Industrial Production Methods: Industrial production of this compound often employs automated peptide synthesizers, which streamline the SPPS process. The synthesis involves coupling reactions facilitated by reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) and deprotection steps using piperidine or TFA (trifluoroacetic acid) .
Analyse Des Réactions Chimiques
Types of Reactions: Prolyl-Threonine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of threonine can be oxidized to form a ketone.
Reduction: The carbonyl group of proline can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group of threonine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride) are employed.
Substitution: Nucleophiles like alkoxides or thiolates can be used under basic conditions.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of ethers or thioethers.
Applications De Recherche Scientifique
Prolyl-Threonine has diverse applications in scientific research:
Mécanisme D'action
Prolyl-Threonine exerts its effects primarily through its involvement in protein structure and function. The cyclic structure of proline induces kinks in peptide chains, affecting protein folding and stability. Threonine, with its hydroxyl group, can participate in hydrogen bonding and phosphorylation, influencing protein interactions and signaling pathways .
Comparaison Avec Des Composés Similaires
Prolyl-Serine: Similar to Prolyl-Threonine but with serine instead of threonine.
Prolyl-Valine: Contains valine instead of threonine, lacking the hydroxyl group, which affects its hydrogen bonding capabilities.
Uniqueness: this compound is unique due to the presence of both a cyclic structure (proline) and a hydroxyl group (threonine), allowing it to participate in diverse chemical reactions and biological processes. Its ability to undergo phosphorylation makes it particularly important in signaling pathways .
Propriétés
Formule moléculaire |
C9H16N2O4 |
|---|---|
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C9H16N2O4/c1-5(12)7(9(14)15)11-8(13)6-3-2-4-10-6/h5-7,10,12H,2-4H2,1H3,(H,11,13)(H,14,15)/t5-,6+,7+/m1/s1 |
Clé InChI |
GVUVRRPYYDHHGK-VQVTYTSYSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1)O |
SMILES canonique |
CC(C(C(=O)O)NC(=O)C1CCCN1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


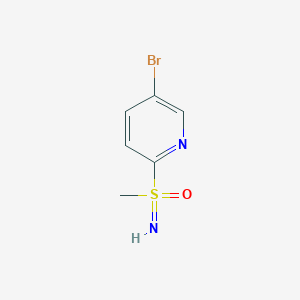
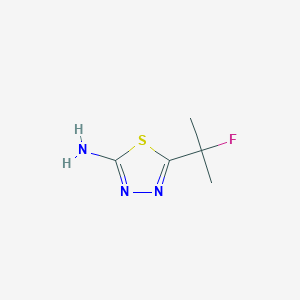
![7-methyl-8-oxo-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylicacid](/img/structure/B13619093.png)
